A Senior Application Scientist's In-Depth Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine
A Senior Application Scientist's In-Depth Guide to 3-Bromo-5-chloro-4-methylpyridin-2-amine
Abstract: This technical guide provides a comprehensive overview of 3-Bromo-5-chloro-4-methylpyridin-2-amine, a highly functionalized pyridine derivative of significant interest to the pharmaceutical and agrochemical research sectors. We will delve into its fundamental physicochemical properties, explore validated synthetic methodologies with mechanistic insights, and illuminate its critical role as a versatile building block in modern drug discovery, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists, offering both foundational knowledge and practical, field-proven protocols to effectively utilize this valuable chemical entity.
Introduction: The Strategic Value of Polysubstituted Pyridines
The pyridine ring is a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated for its presence in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor, a crucial interaction in many biological systems.[1] When the pyridine core is heavily decorated with a specific array of functional groups, as in the case of 3-Bromo-5-chloro-4-methylpyridin-2-amine, its utility transcends that of a simple scaffold. It becomes a sophisticated, high-value building block engineered for targeted applications.[1]
The subject of this guide, 3-Bromo-5-chloro-4-methylpyridin-2-amine, is a prime example of such a strategic intermediate. Its unique substitution pattern—an activating amino group at C2, a directing methyl group at C4, and two distinct halogen atoms (bromo at C5 and chloro at C3)—provides a rich platform for complex molecular engineering. This specific arrangement allows for selective, sequential chemical modifications, making it an invaluable asset in the synthesis of complex active pharmaceutical ingredients (APIs).[2][3] This guide will provide the technical foundation and practical knowledge required to harness the full synthetic potential of this compound.
Physicochemical and Structural Data
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis and process development. The key identifiers and properties for 3-Bromo-5-chloro-4-methylpyridin-2-amine are summarized below.
| Property | Value | Source |
| CAS Number | 1199773-28-8 | [4] |
| Molecular Formula | C₆H₆BrClN₂ | [4] |
| Molecular Weight | 221.48 g/mol | [4] |
| IUPAC Name | 3-bromo-5-chloro-4-methylpyridin-2-amine | [4] |
| InChI Key | OWJIALCPQCHFFZ-UHFFFAOYSA-N | [4] |
| Purity | Typically ≥98% | [4] |
| Appearance | Ash to brown crystalline powder | [2] (analog) |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [5] (analog) |
Synthesis and Mechanistic Insights
The synthesis of polysubstituted pyridines like 3-Bromo-5-chloro-4-methylpyridin-2-amine requires a carefully planned, regioselective approach. A common and effective strategy involves the direct, sequential halogenation of a suitable aminopyridine precursor.
Retrosynthetic Analysis and Strategy
A logical retrosynthetic pathway begins by disconnecting the bromine atom, suggesting a direct bromination of a 3-chloro-4-methylpyridin-2-amine intermediate. This precursor, in turn, can be derived from commercially available starting materials. The rationale for this approach is rooted in the principles of electrophilic aromatic substitution on an activated pyridine ring.
The 2-amino group is a powerful electron-donating group, which strongly activates the pyridine ring towards electrophilic attack.[1] It directs incoming electrophiles primarily to the C3 and C5 positions (ortho and para, respectively). In the precursor, 3-chloro-4-methylpyridin-2-amine, the C3 position is already occupied by a chloro group. Therefore, the C5 position is the most sterically accessible and electronically favorable site for the subsequent electrophilic bromination, leading to the desired product with high regioselectivity.[1]
Caption: Retrosynthetic pathway for the target compound.
Recommended Synthetic Protocol
The following protocol outlines a validated, two-step process starting from 2-Amino-4-methylpyridine. This methodology leverages common laboratory reagents and is designed for high regioselectivity and yield.
PART A: Synthesis of 3-Chloro-4-methylpyridin-2-amine
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2-Amino-4-methylpyridine (1.0 eq) and a suitable chlorinated solvent (e.g., Dichloromethane or Chloroform).
-
Cooling: Cool the solution to 0-5 °C using an ice bath. Causality: This step is critical to control the reaction's exothermicity and prevent potential side reactions.
-
Reagent Addition: Slowly add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
PART B: Synthesis of 3-Bromo-5-chloro-4-methylpyridin-2-amine
-
Dissolution: Dissolve the 3-Chloro-4-methylpyridin-2-amine (1.0 eq) from Part A in Dimethylformamide (DMF).
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (1.05 eq) in DMF to the cooled solution. Causality: As with chlorination, temperature control is essential for selectivity. DMF is an excellent solvent for this type of halogenation on activated aromatic rings.[6]
-
Reaction Monitoring: Stir the reaction at 0-5 °C for 1-2 hours, then allow it to warm to room temperature. Monitor for the disappearance of the starting material.
-
Isolation and Purification: Quench the reaction by pouring it into ice water, which will precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. Recrystallization or column chromatography can be employed for further purification if necessary.
Applications in Drug Discovery
The true value of 3-Bromo-5-chloro-4-methylpyridin-2-amine lies in its application as a versatile intermediate for constructing complex, biologically active molecules.[2][3] The distinct reactivity of its functional groups allows for a programmed, multi-directional synthesis strategy.
A Scaffold for Kinase Inhibitors
The 2-aminopyridine motif is a well-established "hinge-binding" element found in a multitude of kinase inhibitors.[6] The amino group can form crucial hydrogen bond interactions within the ATP-binding pocket of many kinases.[6] 3-Bromo-5-chloro-4-methylpyridin-2-amine serves as an ideal starting point for elaborating this privileged scaffold.
-
The Bromo Group (C5): The carbon-bromine bond is significantly weaker than the carbon-chlorine bond, making it the preferred site for initial palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of aryl, heteroaryl, or alkyl groups at the C5 position. This superior reactivity leads to milder reaction conditions and often higher yields compared to analogous chloro-substituted pyridines.[6]
-
The Chloro Group (C3): The less reactive chloro group can be targeted in a subsequent cross-coupling reaction under more forcing conditions, or it can be a site for nucleophilic aromatic substitution. This differential reactivity is a key strategic advantage.
-
The Amino Group (C2): This group can be acylated or used as a handle for further derivatization after the core scaffold has been assembled via cross-coupling reactions.
Caption: Functional group reactivity map for drug discovery.
Key Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is arguably the most important reaction for this intermediate. The following is a representative, self-validating protocol for coupling an arylboronic acid at the C5 position.
Objective: To synthesize 5-Aryl-3-chloro-4-methylpyridin-2-amine.
Materials:
-
3-Bromo-5-chloro-4-methylpyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium Phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane
-
Water
Step-by-Step Methodology:
-
Setup: In a Schlenk flask under an inert nitrogen atmosphere, combine 3-Bromo-5-chloro-4-methylpyridin-2-amine, the chosen arylboronic acid, and K₃PO₄. Self-Validation: The use of a Schlenk flask and inert gas is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The mixture should be a heterogeneous slurry.
-
Solvent Addition: Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio of dioxane:water). Degas the mixture by bubbling nitrogen through it for 15-20 minutes. Causality: Water is essential for the catalytic cycle, particularly in the transmetalation step. Degassing removes dissolved oxygen which can poison the catalyst.
-
Heating: Heat the reaction mixture to 85-95 °C with vigorous stirring. The reaction progress should be monitored by TLC or LC-MS, checking for the consumption of the starting material (typically 8-16 hours).[7]
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[7]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude product can be purified via column chromatography on silica gel to yield the pure 5-Aryl-3-chloro-4-methylpyridin-2-amine.[7]
Safety, Handling, and Storage
Working with halogenated aromatic amines requires strict adherence to safety protocols. While specific data for this exact compound is limited, data from closely related analogs provides a strong basis for safe handling procedures.
Hazard Identification (based on analogous compounds):
-
H335: May cause respiratory irritation.[8]
| Precautionary Statement | Action |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[9] |
| P264 | Wash face, hands, and any exposed skin thoroughly after handling.[10][11] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[10][11] |
| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[10][11] |
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11] |
Handling and Storage:
-
Always handle in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.[10]
-
Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8 °C is recommended).[5][12]
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10][11]
Conclusion
3-Bromo-5-chloro-4-methylpyridin-2-amine is more than just a chemical intermediate; it is a strategically designed tool for modern synthetic chemistry. Its carefully arranged functional groups offer a blueprint for differential reactivity, enabling the efficient and regioselective construction of highly complex molecular architectures. Its proven utility in the synthesis of kinase inhibitors underscores its importance in drug discovery programs. By understanding its properties, synthesis, and reactivity profile as detailed in this guide, researchers can confidently and effectively leverage this compound to accelerate the development of novel therapeutics and other high-value chemical entities.
References
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3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. PubChem. [Link]
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3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem. PubChem. [Link]
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3-Bromo-5-chloro-4-methylpyridine | CAS#:1260010-08-9 | Chemsrc. Chemsrc.com. [Link]
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Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. National Center for Biotechnology Information. [Link]
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Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap. Patsnap. [Link]
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Exploring 5-Bromo-2-Chloro-4-Methylpyridine: A Key Intermediate in Pharmaceutical and Organic Synthesis. Medium. [Link]
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Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. MDPI. [Link]
- US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents.
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